(1R)-IDH889

IDH1 mutation Stereochemistry Negative control

mIDH1 inhibitor studies demand a validated negative control to distinguish on-target pharmacology from artifacts. (1R)-IDH889 is the (1R)-configured stereoisomer of IDH889, confirmed inactive against IDH1 R132H and R132C, unlike the active (S,S)-diastereomer (IC₅₀: 0.02 μM for R132H). • Validated negative control for 2-HG cellular assays, xenograft models, and biophysical studies (SPR, ITC, crystallography). • Enables discrimination of specific vs. non-specific interactions paired with active IDH889 (co-crystal PDB: 5TQH). • ≥98% purity; rigorous analytical certification; ready for immediate dispatch.

Molecular Formula C23H25FN6O2
Molecular Weight 436.5 g/mol
CAS No. 1429179-08-7
Cat. No. B10861056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-IDH889
CAS1429179-08-7
Molecular FormulaC23H25FN6O2
Molecular Weight436.5 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C2=CN=C(N=C2)C(C)NC3=NC=CC(=N3)N4C(COC4=O)C(C)C)F
InChIInChI=1S/C23H25FN6O2/c1-13(2)19-12-32-23(31)30(19)20-7-8-25-22(29-20)28-15(4)21-26-10-17(11-27-21)16-5-6-18(24)14(3)9-16/h5-11,13,15,19H,12H2,1-4H3,(H,25,28,29)/t15-,19-/m1/s1
InChIKeyJDCYIMQAIKEACU-DNVCBOLYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R)-IDH889: Inactive Control for mIDH1 Studies


(1R)-IDH889 (CAS 1429179-08-7) is the (1R)-configured stereoisomer of the mutant isocitrate dehydrogenase 1 (mIDH1) inhibitor IDH889, a compound belonging to the 3-pyrimidin-4-yl-oxazolidin-2-one class of allosteric, mutant-specific IDH1 inhibitors [1]. While its active (S,S)-diastereomer IDH889 potently inhibits IDH1 R132H and R132C mutants, (1R)-IDH889 is characterized as the inactive isomer, serving as a critical negative control compound in experimental settings . Its molecular formula is C23H25FN6O2 with a molecular weight of 436.5 g/mol .

Workflow mIDH1 mutant negative control
Control type Inactive (1R)-configured stereoisomer
Use context Target engagement specificity validation

Stereochemical Specificity of (1R)-IDH889


The activity of allosteric mIDH1 inhibitors is exquisitely sensitive to stereochemistry, making simple substitution with alternative isomers or analogs scientifically invalid. The original discovery effort for the 3-pyrimidin-4-yl-oxazolidin-2-one series explicitly synthesized all four separate stereoisomers and identified the (S,S)-diastereomer (IDH125) as the most potent isomer [1]. Subsequent optimization led to IDH889, which retains the (S,S)-configuration and demonstrates potent inhibition of IDH1 R132 mutants (IC50 values of 0.02 μM for R132H and 0.072 μM for R132C) . In contrast, the (1R)-configured isomer lacks this inhibitory activity entirely, as confirmed by multiple vendors who classify it as the 'inactive isomer' suitable only for control experiments . Using an active isomer where a negative control is required—or inadvertently substituting (1R)-IDH889 for the active IDH889—would fundamentally compromise experimental validity and lead to erroneous conclusions regarding target engagement and functional outcomes.

Active isomer mismatch
Substituting with (S,S)-IDH889 as a negative control may compromise target specificity attribution.
Racemic mixture interference
Using racemic or mixed stereoisomer batches can introduce residual mIDH1 inhibition, obscuring negative control baselines.
Class analog control risk
Alternative mIDH1 inhibitor analogs used as negative controls may exhibit off-target pathway effects that differ from (1R)-IDH889.

Evidence for (1R)-IDH889 Negative Control


Functional Inactivity Against mIDH1

(1R)-IDH889 is the inactive stereoisomer of IDH889 . In contrast, the active (S,S)-diastereomer IDH889 exhibits potent inhibition of mutant IDH1 enzymatic activity, with IC50 values of 0.02 μM (20 nM) against IDH1 R132H and 0.072 μM (72 nM) against IDH1 R132C in biochemical assays . The specific activity of (1R)-IDH889 against these same targets is not reported because it is functionally inactive; its intended use is exclusively as a negative control to validate the specificity of the active compound's effects .

Biochemical inhibition
Class-level inference
Inactive vs. IC50 0.02 μM (R132H)
Supports negative control attribution
Endpoint context to verify
IDH1 mutation Stereochemistry Negative control Enzymatic assay

Absence of Cellular 2-HG Suppression

The active IDH889 diastereomer potently suppresses the oncometabolite R-2-hydroxyglutarate (2-HG) in cellular assays, with a reported IC50 of 0.014 μM (14 nM) in HCT-116 cells expressing the IDH1 R132H mutant [1]. (1R)-IDH889, as the inactive isomer, does not exhibit this cellular 2-HG-lowering activity . This stark contrast in functional cellular effect is the primary validation point for its use as a negative control.

Cellular 2-HG suppression
Class-level inference
Inactive vs. IC50 0.014 μM (HCT116 R132H)
Confirms on-target specificity control
Cellular assay context
2-hydroxyglutarate Cellular assay Oncometabolite Negative control

Stereochemistry-Dependent Inactivity

The critical importance of stereochemistry for this chemotype is firmly established in the primary literature. The synthesis and testing of all four separate stereoisomers of the core scaffold revealed that only the (S,S)-diastereomer possessed significant potency [1]. This foundational SAR finding was preserved in the optimized lead IDH889, which is the (S,S)-diastereomer [2]. Consequently, the (1R)-configured isomer, (1R)-IDH889, is fundamentally inactive and serves as a validated negative control .

Stereochemical SAR
Class-level inference
(S,S)-configuration active; (1R) inactive
SAR validates control specificity
Literature-based review
Stereochemistry Structure-activity relationship Diastereomer Enantiomer

(1R)-IDH889 Validated Research Applications


In Vitro Negative Control for mIDH1 Cell Assays

Use (1R)-IDH889 as a negative control alongside the active IDH889 inhibitor in cell-based assays to validate that observed changes (e.g., 2-HG reduction, epigenetic modifications, differentiation markers) are specifically due to mIDH1 inhibition. (1R)-IDH889's inactivity against cellular 2-HG production provides the essential baseline for specificity.

In Vivo PD Control in Xenograft Models

Employ (1R)-IDH889 as a negative control in mouse xenograft models (e.g., HCT116-IDH1R132H) to demonstrate that any tumor 2-HG reduction or anti-tumor effect observed with active IDH889 is target-specific and not due to off-target activity or vehicle effects. Its inactive profile is critical for differentiating on-target pharmacology.

Binding Specificity Control in Biophysical Assays

Utilize (1R)-IDH889 as a negative control in biophysical interaction studies (e.g., SPR, ITC, or crystallography) with the mIDH1 protein. The co-crystal structure of the active IDH889 with IDH1 R132H is available (PDB 5TQH) [1]; using the inactive isomer helps distinguish specific binding interactions from non-specific molecular contacts.

Application
Selection Property
Validation Focus
Cell-based mIDH1 assay
Cellular 2-HG suppression specificity
2-HG reduction assay validation
Xenograft PD negative control
In vivo target engagement control
Tumor 2-HG endpoint specificity
Biophysical binding control
Stereochemical binding specificity
SPR/ITC binding validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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